

Analytical methods for 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine quantification

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Compound of Interest

Compound Name:	2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
CAS No.:	126415-03-0
Cat. No.:	B1317545

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Application Note: Quantitative Analysis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

Introduction & Scope

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (CAS 126415-03-0), also known as ortho-PEG2-aniline, is a critical building block in the synthesis of heterobifunctional linkers, dyes, and kinase inhibitors. Its structure combines a reactive aromatic amine (aniline) with a hydrophilic polyethylene glycol (PEG) tail.

Why Quantification Matters:

- **Stoichiometric Control:** As a synthesis intermediate, precise assay values are required to calculate molar equivalents, preventing side reactions in expensive GMP steps.
- **Genotoxic Impurity (PGI) Monitoring:** Aniline derivatives are structural alerts for mutagenicity. If this molecule is used in late-stage synthesis, it must be controlled to trace levels (often <10 ppm) in the final Drug Substance (API) to meet ICH M7 guidelines.

Physicochemical Profile:

- Formula: $C_{11}H_{17}NO_3$ [1]
- Molecular Weight: 211.26 g/mol
- Polarity: Amphiphilic. The PEG tail increases water solubility compared to aniline, while the phenyl ring provides lipophilicity.
- Reactivity: Susceptible to oxidation (browning) upon air exposure; forms salts with acids.

Method Selection Guide

Select the analytical approach based on your sensitivity requirements:

Feature	Method A: HPLC-UV	Method B: LC-MS/MS
Primary Application	Raw Material Assay, Purity Testing (>0.1%)	Trace Impurity Quantification (<100 ppm)
Detection Principle	UV Absorbance (235-254 nm)	Electrospray Ionization (ESI+)
Linearity Range	10 µg/mL – 1000 µg/mL	1 ng/mL – 1000 ng/mL
Matrix Tolerance	High (Reaction mixtures)	Low (Requires clean extraction)
Cost/Complexity	Low / Routine QC	High / Specialized

Protocol A: HPLC-UV for Purity & Assay

Objective: To determine the assay (% w/w) and chromatographic purity of the bulk reagent.

Chromatographic Conditions

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
- Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
 - Rationale: A standard C18 provides sufficient retention for the aromatic ring. The 3.5 µm particle size balances resolution with backpressure.

- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
 - Rationale: Low pH ensures the aniline amine is protonated (R-NH₃⁺), improving peak shape and preventing tailing caused by silanol interactions.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Detection: 240 nm (Primary), 210 nm (Secondary).
 - Note: The aniline chromophore has a strong absorption band around 235-245 nm.

Gradient Program

Time (min)	% Mobile Phase B	Comments
0.0	5	Initial equilibration
15.0	60	Linear gradient to elute target
18.0	90	Wash lipophilic impurities
20.0	90	Hold
20.1	5	Re-equilibration
25.0	5	End of run

Standard Preparation

- Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water.
- Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with mobile phase.

System Suitability Criteria

- Tailing Factor: < 1.5 (Critical for amine compounds).

- Precision (n=6): %RSD \leq 2.0% for peak area.
- Resolution: $>$ 2.0 between the main peak and any nearest impurity.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: To quantify **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** at ppm levels in a Drug Substance matrix.

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode).^[2]^[3]^[4]
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 350°C.
- MRM Transitions:
 - Precursor Ion: 212.3 [M+H]⁺
 - Quantifier Ion: 136.1 (Loss of methoxyethyl fragment or ring cleavage). Note: Optimize empirically.
 - Qualifier Ion: 94.1 (Aniline fragment).

LC Parameters (UPLC/UHPLC)

- Column: Waters ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 μ m.
 - Rationale: Phenyl columns offer pi-pi interactions with the aromatic ring, providing orthogonal selectivity to C18 and better retention for polar aromatics.
- Mobile Phase A: 0.1% Formic Acid in Water.^[3]^[4]
- Mobile Phase B: 0.1% Formic Acid in Methanol.
 - Rationale: Methanol often provides better sensitivity for anilines in ESI+ compared to ACN.

- Gradient: Steep gradient (5% to 95% B in 5 mins) to focus the peak and maximize signal-to-noise.

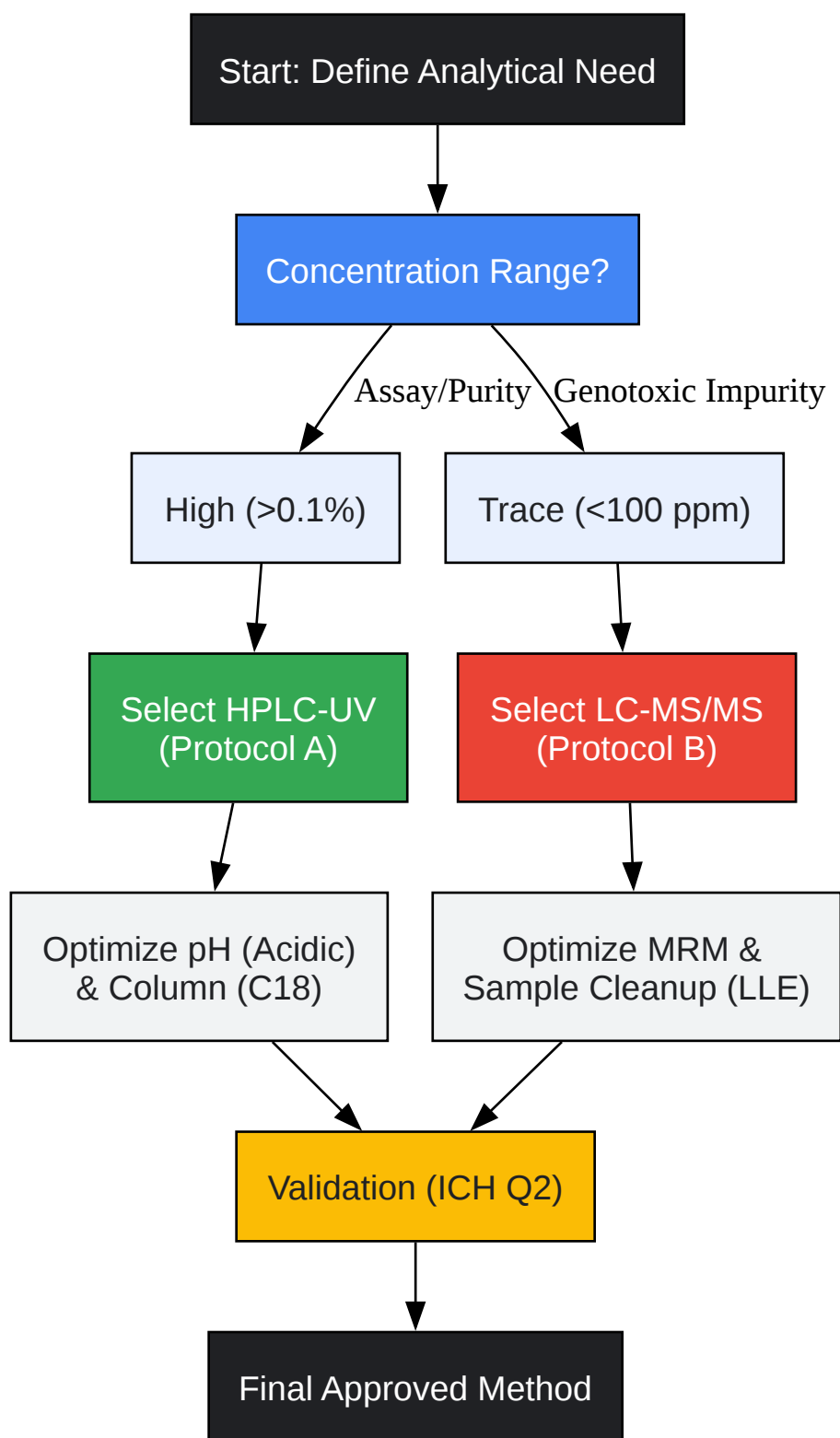
Sample Preparation (Liquid-Liquid Extraction)

Since the target is basic, we can use pH switching to remove matrix interference.

- Dissolution: Dissolve 50 mg of API (Drug Substance) in 2 mL of 0.1 M HCl. (Target is protonated/soluble; acidic/neutral API impurities may precipitate or stay dissolved).
- Wash: Wash with 2 mL Dichloromethane (DCM). Discard organic layer (removes non-basic impurities).
- Basify: Adjust aqueous layer pH to >10 using 1 M NaOH. (Target becomes neutral).
- Extraction: Extract with 2 mL Methyl tert-butyl ether (MTBE). The target moves to the organic layer.
- Reconstitution: Evaporate MTBE and reconstitute in Mobile Phase A:B (80:20).

Visual Workflow: Method Lifecycle

The following diagram illustrates the decision logic and workflow for developing and validating these methods.



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Figure 1: Decision tree for selecting and optimizing the analytical strategy based on sensitivity requirements.

Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between amine and residual silanols on the column.	Ensure Mobile Phase pH is acidic (<3.0) or add 10 mM Ammonium Acetate. Use "Base Deactivated" columns.
Ghost Peaks	Oxidation of the aniline during sample prep.	Use amber glassware. Add 0.1% Ascorbic Acid to the diluent as an antioxidant if instability is observed.
Low Recovery (LC-MS)	Matrix effect (Ion Suppression).	Switch to Deuterated Internal Standard (if available) or use Standard Addition method.
Carryover	Sticky PEG tail adhering to injector.	Use a needle wash with high organic content (e.g., 90% MeOH with 0.1% Formic Acid).

References

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Disclaimer: This protocol is a guideline. All methods must be validated in the user's laboratory according to specific sample matrices and regulatory requirements.

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Sources

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